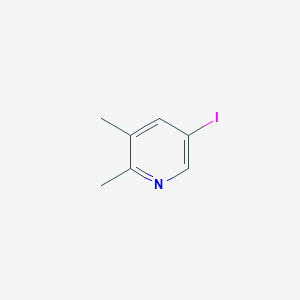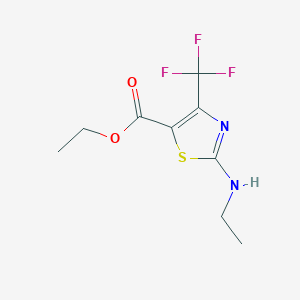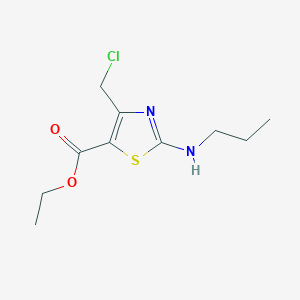![molecular formula C14H13F3N2O2S B3308176 Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 937598-00-0](/img/structure/B3308176.png)
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has gained attention due to its selective inhibition of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling pathways.
Mécanisme D'action
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exerts its pharmacological effects by selectively inhibiting BTK, which is a key regulator of B-cell receptor signaling pathways. BTK plays a critical role in the survival and proliferation of B cells, and its dysregulation has been implicated in the development of various B-cell malignancies. By inhibiting BTK, this compound disrupts B-cell receptor signaling and induces apoptosis in malignant B cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies, both in vitro and in vivo. In addition to its effects on BTK, this compound has also been shown to inhibit other kinases, such as JAK3 and ITK, which are involved in the regulation of immune function. This suggests that this compound may have broader therapeutic applications beyond B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, like any experimental compound, this compound has certain limitations that need to be considered. For example, this compound has a relatively short half-life, which may limit its efficacy in certain applications. Additionally, the pharmacokinetics and pharmacodynamics of this compound may vary depending on the disease being treated and the patient population.
Orientations Futures
There are several future directions for the development of Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate as a therapeutic agent. One area of research is the identification of biomarkers that can predict response to this compound treatment. Another direction is the development of combination therapies that can enhance the efficacy of this compound. Finally, there is ongoing research into the optimization of this compound pharmacokinetics and pharmacodynamics to improve its therapeutic potential.
Conclusion:
This compound is a small molecule inhibitor that has shown promise as a therapeutic agent for the treatment of various diseases, particularly B-cell malignancies. Its selective inhibition of BTK and other kinases involved in immune function make it a promising candidate for further development. However, more research is needed to fully understand the pharmacological and therapeutic potential of this compound.
Applications De Recherche Scientifique
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, particularly in the treatment of B-cell malignancies. One of the key advantages of this compound is its selective inhibition of BTK, which is a critical mediator of B-cell receptor signaling. This makes this compound a promising candidate for the treatment of diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Propriétés
IUPAC Name |
ethyl 2-(2-methylanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)10-11(14(15,16)17)19-13(22-10)18-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQOGJFFBGMJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B3308098.png)

![4-(Imidazo[1,2-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B3308114.png)

![N-methoxy-N-methylbenzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3308129.png)

![2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B3308137.png)

![Ethyl 2-[(3-methoxypropyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B3308170.png)

![4-Isobutyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazole-3-thiol](/img/structure/B3308188.png)
![Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B3308194.png)

